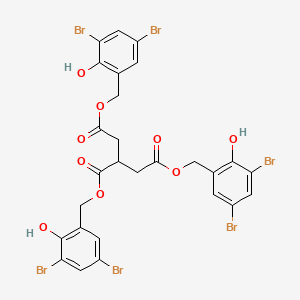

Tris(3,5-dibromosalicyl)-tricarballvlate

Description

Tris(3,5-dibromosalicyl)-tricarballylate (TDBTC) is a brominated aromatic ester derived from tricarballylic acid and 3,5-dibromosalicylic acid. Its molecular structure features three 3,5-dibromosalicyl groups esterified to a tricarballylate core, resulting in a high molecular weight (calculated via PSA: 78.9) and dense halogenation (six bromine atoms). Key physical properties include a density of 1.955 g/cm³, a boiling point of 798.7°C, and a flash point of 436.8°C . These characteristics suggest exceptional thermal stability and low volatility, making it suitable for high-temperature applications or as a stabilizing agent in polymers.

Properties

Molecular Formula |

C27H20Br6O9 |

|---|---|

Molecular Weight |

967.9 g/mol |

IUPAC Name |

tris[(3,5-dibromo-2-hydroxyphenyl)methyl] propane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C27H20Br6O9/c28-16-1-13(24(36)19(31)6-16)9-40-22(34)4-12(27(39)42-11-15-3-18(30)8-21(33)26(15)38)5-23(35)41-10-14-2-17(29)7-20(32)25(14)37/h1-3,6-8,12,36-38H,4-5,9-11H2 |

InChI Key |

WKLJLPLTAYCZGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1COC(=O)CC(CC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)C(=O)OCC3=C(C(=CC(=C3)Br)Br)O)O)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(3,5-dibromosalicyl) Fumarate (DBBF)

DBBF, a dimeric analog of TDBTC, contains two 3,5-dibromosalicyl groups linked via a fumarate bridge. It is extensively studied for its ability to cross-link hemoglobin (Hb) at Lys-99β residues, enhancing the solubility of deoxyhemoglobin S by ~50% and stabilizing Hb tetramers . Unlike TDBTC, DBBF’s unsaturated fumarate moiety allows for covalent cross-linking, critical for modifying oxygen affinity (P50) in oxygen therapeutic development .

Bis(3,5-dibromosalicyl) Succinate

This compound replaces DBBF’s fumarate with a succinate linker. Like DBBF, it increases Hb solubility but with marginally lower efficacy due to reduced conjugation effects . TDBTC’s tricarballylate core may offer multi-site binding, though its biological activity in hemoglobin systems remains unexplored.

Tribromsalan (3,4',5-Tribromosalicylanilide)

Tribromsalan, a non-ester brominated salicylanilide, shares TDBTC’s brominated aromatic rings but lacks ester linkages. It is used as an antimicrobial agent rather than a cross-linker. The absence of a polycarboxylate backbone limits its utility in protein stabilization but highlights the role of bromine in enhancing bioactivity across diverse applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.